molecular formula C9H14N4O2 B14850258 2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine

2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine

Cat. No.: B14850258
M. Wt: 210.23 g/mol
InChI Key: WLPJATCNVFRTDY-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine is a compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an amino group at position 4 and an ethoxycarbonyl group at position 5 on the pyrimidine ring, along with an ethanamine side chain at position 2. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group at position 4 can

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 4-amino-2-(2-aminoethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-9(14)6-5-12-7(3-4-10)13-8(6)11/h5H,2-4,10H2,1H3,(H2,11,12,13)

InChI Key

WLPJATCNVFRTDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)CCN

Origin of Product

United States

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